6-chloro-N'-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide
Description
6-chloro-N’-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazine ring, a thienyl group, and a chloro substituent
Properties
Molecular Formula |
C11H10ClN5S |
|---|---|
Molecular Weight |
279.75 g/mol |
IUPAC Name |
6-chloro-N'-[(Z)-1-thiophen-2-ylethylideneamino]pyrazine-2-carboximidamide |
InChI |
InChI=1S/C11H10ClN5S/c1-7(9-3-2-4-18-9)16-17-11(13)8-5-14-6-10(12)15-8/h2-6H,1H3,(H2,13,17)/b16-7- |
InChI Key |
YNGQPQJJEJZKEL-APSNUPSMSA-N |
Isomeric SMILES |
C/C(=N/N=C(\C1=CN=CC(=N1)Cl)/N)/C2=CC=CS2 |
Canonical SMILES |
CC(=NN=C(C1=CN=CC(=N1)Cl)N)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N’-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide typically involves the condensation of 6-chloro-2-pyrazinecarbohydrazide with 2-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions with the addition of a catalytic amount of glacial acetic acid. The reaction mixture is stirred for several hours until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N’-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted pyrazine derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N’-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(5-chloro-2-thienyl)ethylidene]-3-phenylpropanohydrazide
- N’-[1-(5-chloro-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide
Uniqueness
6-chloro-N’-[1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazonamide is unique due to its specific combination of a pyrazine ring, a thienyl group, and a chloro substituent. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
